9H-pyrido[3,4-b]indole hydrochloride
Description
Contextualization within Beta-Carboline Alkaloid Research
The β-carboline family is a large and diverse group of alkaloids found in numerous plants, marine creatures, insects, and even in human tissues and body fluids. nih.govmdpi.com These compounds are biogenetically derived from the amino acid L-tryptophan. nih.gov The family is broadly classified based on the degree of saturation of the pyridine (B92270) ring into fully aromatic β-carbolines (like norharmane), dihydro-β-carbolines, and tetrahydro-β-carbolines. mdpi.com
Research into β-carboline alkaloids has unveiled a wide spectrum of pharmacological activities, including antitumor, antiviral, antimicrobial, and neuropharmacological effects. mdpi.com 9H-pyrido[3,4-b]indole, as the fundamental structure, is often the starting point for synthetic endeavors aimed at optimizing these activities and exploring new therapeutic potentials. nih.gov
Historical Perspective on Early Research Endeavors
The history of 9H-pyrido[3,4-b]indole is intertwined with the discovery and study of β-carboline alkaloids. One of the earliest and most well-known β-carbolines, harmine, was first isolated in 1848 by J. Fritzsche from the seeds of Peganum harmala. wikipedia.org The structurally related harmaline (B1672942) was isolated even earlier, in 1837, by Fr. Göbel from the same plant. wikipedia.org The correct structures of these alkaloids, however, were not elucidated until 1927 by Richard Helmuth Fredrick Manske and his colleagues. wikipedia.org
A pivotal moment in the history of β-carboline research was the discovery of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler. This reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, provided a versatile and efficient method for synthesizing the tetrahydro-β-carboline core structure. nih.gov This breakthrough opened the door for the laboratory synthesis of a wide array of β-carboline derivatives, enabling more systematic investigations into their properties and activities. Early pharmacological studies on β-carbolines, though sometimes based on impure extracts, hinted at their psychoactive and other biological effects, driving further interest in their synthesis and characterization. nih.gov
Current Research Landscape and Emerging Applications
The research landscape for 9H-pyrido[3,4-b]indole and its derivatives is vibrant and continues to expand into new scientific domains. Key areas of current investigation include:
Anticancer Research: The ability of the planar β-carboline ring system to intercalate with DNA has made it a prime target for the development of novel anticancer agents. nih.gov Researchers are actively synthesizing and evaluating new derivatives with modified side chains to enhance cytotoxicity against various cancer cell lines and to improve selectivity for tumor cells over healthy cells. nih.gov Studies have shown that some derivatives can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of topoisomerases and cyclin-dependent kinases (CDKs). nih.gov
Neuroscience: β-Carboline alkaloids have long been known to possess neuroactive properties. Current research is focused on elucidating the neuroprotective effects of 9H-pyrido[3,4-b]indole derivatives. chemimpex.com Studies are exploring their potential in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease. The antioxidant properties of some derivatives and their ability to modulate neurotransmitter systems are key areas of investigation. chemimpex.com
Organic Electronics and Photonics: The unique photophysical properties of the 9H-pyrido[3,4-b]indole scaffold, particularly its fluorescence, have led to its exploration in the field of materials science. chemimpex.com Researchers are investigating the use of its derivatives as organic semiconductors and fluorescent probes. nih.gov The development of new synthetic methods allows for the fine-tuning of their electronic and optical properties, opening up possibilities for their use in applications such as organic light-emitting diodes (OLEDs). nih.gov
The following tables summarize some of the detailed research findings in these emerging application areas.
Table 1: Anticancer Activity of Selected 9H-Pyrido[3,4-b]indole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 1-Aryl-3-carboxy-β-carbolines | Human breast cancer (MCF-7) | 0.2-10 µM | |
| 1-Substituted-3-amino-β-carbolines | Human lung carcinoma (A549) | 1-5 µM | |
| Harmine derivatives | Various cancer cell lines | 0.5-20 µM | nih.gov |
| N2-benzylated β-carboline (3c) | Gastric carcinoma, melanoma, colorectal cancer | Not specified | nih.gov |
Table 2: Neuroprotective Effects of 9H-Pyrido[3,4-b]indole Derivatives
| Derivative | Experimental Model | Observed Effect | Potential Mechanism | Reference |
| Tryptoline (B14887), Pinoline | Rat brain homogenates | Prevention of lipid peroxidation | Antioxidant activity | mdpi.com |
| Stobadine derivatives | Mouse head trauma model | Improved sensomotoric outcome, reduced brain edema | Antioxidant, free radical scavenging | |
| Abecarnil | Cultured cortical neurons | Neuroprotection in models of cerebral ischemia | Not specified | nih.gov |
Table 3: Photophysical Properties of Selected 9H-Pyrido[3,4-b]indole Derivatives
| Derivative | Solvent | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| Norharmane | Aqueous solution (pH 7) | ~330 | ~430 | Not specified | nih.gov |
| 3-Formyl-1-aryl-9H-pyrido[3,4-b]indole derivatives | Chloroform | Not specified | ~450-550 | Not specified | nih.gov |
| N-methyl-β-carboline derivatives | Aqueous solution | Not specified | Not specified | Varies with pH and substitution | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-7,13H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEECSQBLLQEFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
244-63-3 (Parent) | |
| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007259441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30222915 | |
| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7259-44-1 | |
| Record name | 9H-Pyrido[3,4-b]indole, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7259-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007259441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 9h Pyrido 3,4 B Indole Scaffolds
Established Synthetic Routes to the Core Structure
The formation of the tricyclic 9H-pyrido[3,4-b]indole core, also known as the β-carboline skeleton, can be achieved through several classical and modern synthetic protocols. These methods provide access to both the fully aromatic system and its partially or fully reduced analogues.
The Pomeranz-Fritsch reaction is a well-established method for the synthesis of isoquinoline (B145761) ring systems. wikipedia.orgorganicreactions.org Its application can be adapted for the construction of the pyridine (B92270) ring portion of the pyrido[3,4-b]indole scaffold. The general reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org In the context of β-carboline synthesis, this would typically involve an appropriately substituted indole (B1671886) derivative serving as the aromatic precursor.
The process is generally carried out in two stages: first, the condensation of an indole-3-aldehyde with an aminoacetaldehyde dialkyl acetal (B89532) to form the Schiff base (an iminoacetal), followed by cyclization under strong acidic conditions (e.g., sulfuric acid). wikipedia.orgsciforum.net Modifications to this method, such as those developed by Jackson and Shannon, involve the reduction of the intermediate imine to an amine, followed by tosylation and subsequent cyclization under milder acidic conditions, which can improve yields and substrate scope. sciforum.net While this reaction is more commonly applied to the synthesis of isoquinolines and γ-carbolines, its principles are foundational in heterocyclic chemistry and applicable to the construction of the β-carboline pyridine ring. sciforum.netresearchgate.net
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a powerful route to the indole nucleus itself. wikipedia.orgbyjus.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com This method is highly versatile, allowing for the preparation of a wide variety of substituted indoles by choosing appropriately substituted starting materials. byjus.comyoutube.com
In the context of constructing the 9H-pyrido[3,4-b]indole scaffold, the Fischer indole synthesis is primarily used to prepare a substituted tryptamine (B22526) or tryptophan precursor, which can then undergo a subsequent cyclization reaction to form the pyridine ring. For example, a substituted phenylhydrazine can be reacted with a carbonyl compound containing a latent or protected aminoethyl group to form the indole-3-ethanamine (tryptamine) structure. sciencemadness.org Catalysts for the Fischer synthesis can be Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org The reaction mechanism proceeds through a phenylhydrazone intermediate, which tautomerizes to an enamine, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, loss of ammonia, and aromatization to yield the indole ring. wikipedia.orgbyjus.com
Among the most direct and widely used methods for synthesizing the 9H-pyrido[3,4-b]indole core are condensation reactions starting from tryptamine or its derivatives, such as tryptophan. nih.gov The Pictet-Spengler reaction, discovered in 1911, is the preeminent example of this approach. nih.govwikipedia.org This reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure to yield a 1,2,3,4-tetrahydro-β-carboline. nih.govwikipedia.org
The reaction is driven by the formation of an iminium ion intermediate, which is sufficiently electrophilic to attack the electron-rich indole nucleus at the C-2 position. nih.gov Subsequent aromatization via oxidation of the initially formed tetrahydro-β-carboline provides the fully aromatic 9H-pyrido[3,4-b]indole. A variety of aldehydes and ketones can be used, allowing for the introduction of diverse substituents at the C-1 position of the resulting β-carboline. nih.gov Research has demonstrated that this reaction can be facilitated under various conditions, including the use of l-tartaric acid in water, highlighting its versatility. nih.gov
Table 1: Examples of Tetrahydro-β-carbolines Synthesized via Pictet-Spengler Reaction This table is interactive. Click on the headers to sort.
| Starting Aldehyde | Product (1-Substituted-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole) | Yield (%) | Ref. |
|---|---|---|---|
| Benzaldehyde | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 25 | nih.gov |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 40 | nih.gov |
| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 45 | nih.gov |
| Vanillin | 2,6-Dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol | - | nih.gov |
Functionalization and Modification Strategies
Once the core 9H-pyrido[3,4-b]indole scaffold is synthesized, its chemical properties can be fine-tuned through various functionalization and modification reactions. These strategies allow for the introduction of specific chemical groups at defined positions on the heterocyclic ring system.
Carboxylic acid functionalities are commonly introduced onto the 9H-pyrido[3,4-b]indole scaffold, particularly at the C-3 position. This is often accomplished by using L-tryptophan or its esters as the starting material in a Pictet-Spengler reaction. The inherent carboxylic acid group of the amino acid is thus incorporated directly into the final product, yielding 1-substituted-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acids. nih.gov
Alternatively, a carboxylic acid or its derivative can be introduced by modifying an existing substituent. For instance, an aldehyde group, such as that in 9H-pyrido[3,4-b]indole-1-carbaldehyde, can be oxidized to a carboxylic acid using standard oxidizing agents. Similarly, derivatives such as esters or hydrazides can be synthesized. Research has described the synthesis of methyl 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylates and 9H-pyrido[3,4-b]indol-1(2H)-one-3-carbohydrazide, demonstrating the scaffold's tolerance to various functional group transformations at the C-3 position. nih.govnih.gov The compound 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid represents a structure where both C-1 and C-3 are functionalized. nih.gov
The regioselective introduction of substituents onto the 9H-pyrido[3,4-b]indole framework is crucial for modulating its properties.
1- and 3-Positions: As mentioned, the Pictet-Spengler reaction is a primary method for introducing substituents at the C-1 position by varying the aldehyde or ketone reactant. nih.gov The C-3 position is readily functionalized by starting with substituted tryptophan derivatives. nih.gov Further modification at C-3 has been achieved through reactions like the Morita–Baylis–Hillman (MBH) reaction on 3-formyl-9H-pyrido[3,4-b]indole precursors, which creates new C-C bonds and installs complex functional groups. beilstein-journals.org
Indole Ring Positions (e.g., 6, 7): Substituents on the benzene (B151609) portion of the indole ring (positions 5, 6, 7, and 8) are typically installed by starting with a correspondingly substituted tryptamine or phenylhydrazine. For example, the synthesis of 5-(sulfamoylmethyl)indoles, which can then be cyclized, would lead to a 6-(sulfamoylmethyl)-substituted pyrido[3,4-b]indole derivative. mdma.ch
9-Position (Indole Nitrogen): The indole nitrogen (N-9) is a common site for substitution. Alkylation or acylation reactions can be performed, often to install protecting groups or to modify the electronic properties of the ring system. The N-9 position has been functionalized with groups such as ethyl substituents, which can influence the reactivity of other positions on the scaffold. beilstein-journals.org
Table 2: Summary of Regioselective Functionalization Strategies This table is interactive. Click on the headers to sort.
| Position | Synthetic Strategy | Example Precursor/Reagent | Resulting Moiety | Ref. |
|---|---|---|---|---|
| 1 | Pictet-Spengler Reaction | Various Aldehydes/Ketones | Aryl, Alkyl, etc. | nih.govnih.gov |
| 3 | Pictet-Spengler Reaction | Tryptophan Derivatives | Carboxylic Acid/Ester | nih.gov |
| 3 | Morita-Baylis-Hillman | 3-Formyl-β-carboline + Acrylates | Substituted Allylic Alcohol | beilstein-journals.org |
| 6 | Fischer Indole / Pictet-Spengler | 4-Substituted Phenylhydrazine / 5-Substituted Tryptamine | Methoxy (B1213986), Sulfamoylmethyl, etc. | mdma.ch |
| 9 | N-Alkylation/Acylation | Alkyl Halide / Acyl Chloride | N-Alkyl, N-Acyl | beilstein-journals.org |
Formation of N-Oxides and Subsequent Rearrangements
A key transformation of the 9H-pyrido[3,4-b]indole scaffold involves the formation of N-oxides, which serve as versatile intermediates for further functionalization, particularly for the synthesis of β-carbolinones (9H-pyrido[3,4-b]indol-1(2H)-one derivatives). A mild and efficient two-step process has been developed for this purpose, starting from substituted β-carbolines. nih.govnih.gov
The initial step is the N-oxidation of the pyridine nitrogen in the β-carboline ring. This is typically achieved by treating the parent β-carboline with an oxidizing agent such as 3-chloroperoxybenzoic acid (m-CPBA). The reaction is often conducted in a refluxing chloroform/ethanol (B145695) mixture, yielding the corresponding β-carboline N-oxides in excellent yields. nih.gov
These N-oxide intermediates can then undergo a regioselective rearrangement to form the β-carbolinone skeleton. nih.gov This second step is commonly performed by heating the N-oxide in acetic anhydride (B1165640) under reflux conditions. This leads to the formation of an intermediate 2-acetoxy-β-carboline derivative, which is subsequently hydrolyzed at room temperature using a solution of ethanol and aqueous sodium hydroxide (B78521) (e.g., 2 M NaOH) to yield the final 9H-pyrido[3,4-b]indol-1(2H)-one derivative. nih.govnih.gov This method has been successfully applied to a variety of 3-substituted β-carbolines, including those with electron-withdrawing groups, to produce the corresponding β-carbolinones in good yields, generally ranging from 67% to 85%. nih.gov
The table below summarizes the synthesis of various 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives via this N-oxide rearrangement pathway. nih.gov
| Starting Material (3-Substituted β-Carboline) | Intermediate N-Oxide | Final Product (3-Substituted β-Carbolinone) | Overall Yield (%) |
| 3-Ethoxycarbonyl-β-carboline | 3-Ethoxycarbonyl-β-carboline-N-oxide | 3-Ethoxycarbonyl-9H-pyrido[3,4-b]indol-1(2H)-one | ~85 |
| 3-Hydroxymethyl-β-carboline | 3-Hydroxymethyl-β-carboline-N-oxide | 3-Hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one | ~80 |
| 3-Cyano-β-carboline | 3-Cyano-β-carboline-N-oxide | 3-Cyano-9H-pyrido[3,4-b]indol-1(2H)-one | ~75 |
| β-Carboline-3-carbohydrazide | β-Carboline-3-carbohydrazide-N-oxide | 9H-Pyrido[3,4-b]indol-1(2H)-one-3-carbohydrazide | ~67 |
| 3-(N-Methylcarbamoyl)-β-carboline | 3-(N-Methylcarbamoyl)-β-carboline-N-oxide | 3-(N-Methylcarbamoyl)-9H-pyrido[3,4-b]indol-1(2H)-one | ~78 |
Data sourced from a study on the facile synthesis of β-carbolinone derivatives. nih.gov
Halogenation and Introduction of Fluoro-Containing Groups
The introduction of halogens and fluoro-containing groups onto the 9H-pyrido[3,4-b]indole scaffold is a critical strategy for modulating the electronic and biological properties of the resulting molecules. Halogenated derivatives are often synthesized by employing halogenated starting materials in foundational synthetic routes like the Pictet-Spengler reaction.
For instance, 6-Chloro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indol-2-ium-1-carboxylate has been synthesized using 5-chlorotryptamine (B1214102) as a precursor. rsc.org Subsequent aromatization can yield the corresponding chlorinated β-carboline. Similarly, brominated derivatives have been prepared. The synthesis of 3-Bromo-9H-pyrido[3,4-b]indol-1(2H)-one was achieved starting from 3-bromo-β-carboline, which was first converted to its N-oxide and then rearranged as described in the previous section. nih.govnih.gov The introduction of an o-bromophenyl substituent at the R1 position has also been reported. nih.gov
The synthesis of fluoro-containing derivatives often involves the use of building blocks already bearing a fluorine atom or a fluorinated group. While direct fluorination of the β-carboline ring system presents challenges, methods for the fluorination of the parent indole structure are well-documented and can be adapted. For example, the reagent Selectfluor has been used for the efficient synthesis of 3-fluorooxindoles from 3-substituted indoles. organic-chemistry.org This suggests that similar electrophilic fluorinating agents could potentially be used to functionalize the indole portion of the β-carboline scaffold. Another approach involves incorporating fluoro-containing side chains. This can be achieved by reacting the core structure with reagents such as 4-fluorobenzyl bromide or 3-fluorobenzoyl chloride, which introduces a fluorinated phenyl group to the molecule.
Design and Synthesis of Trisubstituted Derivatives
The synthesis of trisubstituted 9H-pyrido[3,4-b]indole derivatives allows for fine-tuning of molecular properties by placing various functional groups at different positions on the tricyclic core. Research has focused on substitutions at the C1, C3, and C6/C7 positions.
A common strategy involves the Pictet-Spengler reaction between substituted tryptamines and various aldehydes, followed by oxidation. nih.gov For example, reacting a C6-substituted tryptamine (e.g., 6-methoxytryptamine) with an aryl aldehyde, followed by oxidation with palladium on carbon (Pd/C), can yield a 1-aryl-6-methoxy-9H-pyrido[3,4-b]indole. nih.gov This approach allows for diversity at both the C1 and C6 positions.
Further functionalization can be achieved at the C3 position. The Morita-Baylis-Hillman (MBH) reaction, for instance, has been successfully applied to 3-formyl-1-aryl-9H-pyrido[3,4-b]indole derivatives. nih.govresearchgate.net This reaction creates a new carbon-carbon bond at the C3 position, allowing for the introduction of a wide range of substituents and generating complex trisubstituted scaffolds. nih.govresearchgate.net The reactivity in such transformations can also be influenced by substitution at the N9 position; for example, an N-ethyl derivative of a 3-formyl-β-carboline showed greater affinity for the MBH reaction compared to its N-unsubstituted counterpart. researchgate.net
Synthesis of Analogues and Prodrug Forms for Enhanced Research Utility
Ester and Amide Derivatives
Ester and amide functionalities are frequently introduced into the 9H-pyrido[3,4-b]indole scaffold to create prodrugs or to serve as handles for further synthetic modifications. These groups can be installed at various positions, most commonly at C1 or C3.
Carboxylic acid derivatives, such as 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, are key intermediates. google.com These can be readily converted to their corresponding esters. For example, reacting the carboxylic acid with an appropriate alcohol can yield various alkyl esters. nih.gov A one-pot manganese dioxide mediated method has been developed for the synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate directly from an activated alcohol.
Amide derivatives are also synthetically accessible. The preparation of 1-methyl-3-(4-methylbenzamidomethyl)-9H-pyrido(3,4-b)indole involves introducing a benzamide (B126) moiety through the reaction of an intermediate with 4-methylbenzoyl chloride. nih.gov Furthermore, hydrazide derivatives, such as 9H-pyrido[3,4-b]indol-1(2H)-one-3-carbohydrazide, have been synthesized from the corresponding ester or carboxylic acid, expanding the range of functionalized analogues. nih.gov
The table below showcases examples of synthesized ester and amide derivatives.
| Compound Name | Position of Functional Group | Synthetic Precursor/Method |
| Methyl 9H-pyrido[3,4-b]indole-1-carboxylate | C1 | Manganese dioxide mediated one-pot synthesis |
| 1-Acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | C1, C3 | Oxidation of styryl precursor |
| 3-Ethoxycarbonyl-9H-pyrido[3,4-b]indol-1(2H)-one | C3 | N-oxide rearrangement of ethyl ester precursor |
| 1-Methyl-3-(4-methylbenzamidomethyl)-9H-pyrido[3,4-b]indole | C3 | Amidation with 4-methylbenzoyl chloride |
| 9H-Pyrido[3,4-b]indol-1(2H)-one-3-carbohydrazide | C3 | From corresponding ester/acid via hydrazinolysis |
Tetrahydro Derivatives and Saturation Effects
The saturation level of the pyridine ring significantly impacts the three-dimensional shape and properties of the molecule. The fully unsaturated aromatic β-carboline is planar, whereas its corresponding 1,2,3,4-tetrahydro derivative, known as tryptoline (B14887) or tetrahydronorharman, possesses a non-planar, conformationally flexible structure.
These tetrahydro derivatives are crucial synthetic intermediates. They are typically synthesized via the Pictet-Spengler reaction of tryptamine or its derivatives with an aldehyde or ketone. For example, 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole can be prepared from tryptamine and formaldehyde. These saturated scaffolds serve as reactants for producing a variety of other compounds. organic-chemistry.org
The tetrahydro-β-carbolines can be readily oxidized to their fully aromatic β-carboline counterparts. This oxidative aromatization is often accomplished using reagents like palladium on carbon (Pd/C) in a high-boiling solvent such as xylene, or through manganese dioxide-mediated one-pot methods. nih.gov This reversible transformation between the saturated and unsaturated forms is a powerful tool in the synthesis of diverse libraries of 9H-pyrido[3,4-b]indole derivatives. Furthermore, the piperidine (B6355638) nitrogen (N2) of the tetrahydro scaffold can be functionalized, for instance by reaction with acid halides or acyl halides, to produce various N-substituted derivatives, thereby exploring the effects of saturation in combination with substitution. nih.gov
Metal Complexes and Their Synthesis
The 9H-pyrido[3,4-b]indole scaffold, with its nitrogen-containing heterocyclic system, can act as a ligand to form coordination complexes with metal ions. The synthesis of such metal complexes introduces new structural and electronic properties not present in the organic ligand alone.
The synthesis of these complexes generally involves reacting the 9H-pyrido[3,4-b]indole ligand (also known as norharmane) with a suitable metal salt in an appropriate solvent. Research has detailed the synthesis of silver(I) complexes using this approach. nih.gov In a typical procedure, norharmane is reacted with silver(I) salts containing different counter-anions (e.g., nitrate, perchlorate) to yield the corresponding metal complexes. nih.gov
Structural analysis of these complexes reveals that the 9H-pyrido[3,4-b]indole ligand coordinates to the metal center. Depending on the stoichiometry and the specific metal ion, different coordination geometries can be achieved. For example, studies on Ag(I) complexes with norharmane have shown distorted linear or distorted tetrahedral geometries. nih.gov The synthesis of metal complexes is not limited to the parent β-carboline; Schiff bases and other derivatives containing the pyridoindole unit can also be used to create more elaborate mono- or polynuclear metal complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II).
Molecular and Cellular Mechanisms of Action of 9h Pyrido 3,4 B Indole Derivatives
Enzyme Modulation and Inhibition Profiles
Derivatives of 9H-pyrido[3,4-b]indole have been shown to inhibit a range of enzymes critical to cellular function and disease progression. Their mechanisms of action are diverse, targeting enzymes involved in neurotransmitter metabolism, xenobiotic detoxification, cell cycle regulation, glucose metabolism, DNA topology, and cancer-related signaling pathways.
Monoamine Oxidase (MAO) Inhibition
9H-pyrido[3,4-b]indole (norharman) and its derivatives are recognized as potent inhibitors of monoamine oxidases (MAO), a family of mitochondrial enzymes crucial for the metabolism of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. researchgate.netnih.gov Norharman is a reversible inhibitor of both MAO-A and MAO-B isoforms. researchgate.netnih.gov The inhibition of these enzymes increases the levels of key neurotransmitters in the brain, which is a mechanism often targeted in the treatment of depression. capes.gov.brwikipedia.orgselleckchem.com
Research has quantified the inhibitory potency of norharman against both MAO isoforms. One study reported IC50 values of 6.5 μM for MAO-A and 4.7 μM for MAO-B. nih.gov Another source indicates Ki values of 1.2 μM and 1.12 μM for MAO-A and MAO-B, respectively. A separate investigation found norharman to be a potent and selective MAO-A inhibitor with a Ki of 3.34 μM. cellsignal.com The β-carboline harmane, a related compound, also shows potent MAO inhibition, particularly against MAO-A. nih.gov This inhibitory action on MAO highlights the potential of the 9H-pyrido[3,4-b]indole scaffold in modulating neurochemical pathways. researchgate.net
Table 1: Inhibitory Activity of Norharman against Monoamine Oxidase (MAO) Isoforms
| Compound | Target | Inhibition Value | Value Type |
| Norharman | MAO-A | 6.5 μM | IC50 nih.gov |
| Norharman | MAO-B | 4.7 μM | IC50 nih.gov |
| Norharman | MAO-A | 3.34 μM | Ki cellsignal.com |
| Norharman | MAO-A | 1.2 μM | Ki |
| Norharman | MAO-B | 1.12 μM | Ki |
Cytochrome P450 (CYP) System Interaction
Norharman (9H-pyrido[3,4-b]indole) demonstrates significant interaction with the cytochrome P450 (CYP) system, a superfamily of enzymes responsible for metabolizing a wide variety of xenobiotics, including drugs and carcinogens. Studies have shown that norharman acts as an inhibitor of CYP-mediated biotransformation. It inhibits microsomal CYP-related enzyme activities with 50% inhibitory concentrations (IC50) ranging from 0.07 to 6.4 µg/mL.
The mechanism of this inhibition involves interfering with the binding of oxygen to the CYP heme group. Specifically, norharman has been identified as a noncompetitive inhibitor of CYP1A-related activities. This inhibition of CYP enzymes by norharman occurs at much lower concentrations than those required for its intercalation into DNA, suggesting that its primary role in modulating chemical carcinogenesis may be through the control of metabolic activation and detoxification pathways.
Table 2: Inhibitory Profile of Norharman against Cytochrome P450 (CYP) System
| Compound | Target System | Inhibition Value (IC50) | Notes |
| Norharman | Microsomal CYP-related enzymes | 0.07-6.4 µg/mL | Acts as a noncompetitive inhibitor of CYP1A-related activities. |
Protein Kinase C (PKC) and Cyclin-Dependent Kinase (CDK) Inhibition
The 9H-pyrido[3,4-b]indole scaffold is a key feature in many kinase inhibitors. While direct inhibition of Protein Kinase C (PKC) by simple β-carbolines is not extensively detailed, related indole (B1671886) alkaloids show potent activity. Staurosporine, an indolocarbazole alkaloid, is a powerful, broad-spectrum kinase inhibitor known for its potent inhibition of PKC, with IC50 values reported to be as low as 0.7-3 nM. nih.govcellsignal.comrsc.org This highlights the potential of indole-based structures to target the ATP-binding site of kinases. nih.govmdpi.com PKC itself is a family of serine/threonine kinases involved in crucial cellular functions, and its dysregulation is implicated in cancer. nih.gov
More specifically, derivatives of 9H-pyrido[3,4-b]indole have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs). cellsignal.com CDKs are essential for regulating the cell cycle, and their inhibition can halt uncontrolled cell proliferation. mdpi.com Harmine, a well-known β-carboline, along with other derivatives like 7-fluoro-1-methyl β-carboline, have been shown to be potent and specific CDK inhibitors. cellsignal.com Some β-carbolines have demonstrated selective inhibition of CDK2 over CDK5. cellsignal.com Furthermore, pyrimido[4,5-b]indole derivatives have been developed as dual inhibitors of RET and TRK kinases, demonstrating the versatility of this scaffold in targeting various kinase families involved in cancer. nih.gov Other research has identified β-carboline derivatives as inhibitors of Polo-like kinases (PLKs), which are also crucial for mitotic progression. rsc.orgmdpi.com
Table 3: Kinase Inhibition Profile of 9H-Pyrido[3,4-b]indole Derivatives and Related Compounds
| Compound/Derivative Class | Target Kinase | Inhibition Value | Value Type |
| Staurosporine (Indolocarbazole) | PKC | 0.7 - 3 nM | IC50 nih.govcellsignal.comrsc.org |
| Harmine | DYRK1A | 80 nM | IC50 |
| Harmine | DYRK2 | 900 nM | IC50 |
| Harmine | DYRK3 | 800 nM | IC50 |
| β-Carboline Derivatives | CDKs | Potent Inhibition | cellsignal.com |
| Pyrimido[4,5-b]indole Derivatives | RET/TRK | Dual Inhibition | nih.gov |
| DH281, DH285, DH287 (β-Carbolines) | PLK1, PLK2, PLK3 | Selective Inhibition | rsc.orgmdpi.com |
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme can slow down glucose absorption, a therapeutic strategy for managing type 2 diabetes. Norharman (9H-pyrido[3,4-b]indole) has been identified as an inhibitor of alpha-glucosidase, exhibiting a Ki value of 0.13 mM. While norharman shows activity, other, more complex indole derivatives have been synthesized that display significantly more potent inhibition. For instance, certain indolo[1,2-b]isoquinoline derivatives have shown IC50 values in the low micromolar range, far exceeding the potency of the standard drug acarbose. This indicates that the core indole structure is a promising pharmacophore for the design of new alpha-glucosidase inhibitors.
Table 4: Alpha-Glucosidase Inhibition by Norharman
| Compound | Target | Inhibition Value (Ki) |
| Norharman | Alpha-glucosidase | 0.13 mM |
Topoisomerase I Inhibition
Topoisomerase I is a vital enzyme that alleviates torsional strain in DNA by inducing transient single-strand breaks, playing a critical role in DNA replication and transcription. It is a well-established target for cancer chemotherapy. Research has demonstrated that norharman (9H-pyrido[3,4-b]indole) can inhibit the activity of topoisomerase I.
A study investigating the various biological effects of norharman found that it inhibited topoisomerase I activity with a 50% inhibitory concentration (IC50) of 31.0 µg/mL. This inhibitory action on a key enzyme involved in DNA maintenance and replication suggests a potential mechanism through which β-carboline derivatives may exert cytotoxic or anticancer effects.
Table 5: Topoisomerase I Inhibition by Norharman
| Compound | Target | Inhibition Value (IC50) |
| Norharman | Topoisomerase I | 31.0 µg/mL |
MDM2 Pathway Modulation
The Murine Double Minute 2 (MDM2) oncoprotein is a critical negative regulator of the p53 tumor suppressor. A promising anticancer strategy involves inhibiting MDM2 to restore p53 function. However, a novel class of 9H-pyrido[3,4-b]indole derivatives has been developed that acts as MDM2 inhibitors through a p53-independent mechanism. These compounds directly bind to the MDM2 protein, promoting its autoubiquitination and subsequent degradation by the proteasome.
One such derivative, SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole), shows strong binding to the MDM2 protein and potent in vitro activity against several human breast cancer cell lines, irrespective of their p53 status. Another highly potent derivative, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole (compound 11), exhibited significant broad-spectrum anticancer activity with IC50 values as low as 80 nM for breast cancer cells and 130 nM for colon and melanoma cancer cells. mdpi.com These compounds induce a strong G2/M cell cycle arrest. Docking studies suggest that the pyrido[3,4-b]indole scaffold fits into a hydrophobic pocket of MDM2, with specific substitutions at the C1 and C6 positions significantly influencing antiproliferative potency. mdpi.com
Table 6: Antiproliferative Activity of Selected 9H-Pyrido[3,4-b]indole MDM2 Modulators
| Compound | Cancer Cell Line | Antiproliferative Activity (IC50) |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Breast | 80 nM mdpi.com |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Colon | 130 nM mdpi.com |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Melanoma | 130 nM mdpi.com |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Pancreatic | 200 nM mdpi.com |
Nucleic Acid Interactions
The planar aromatic structure of 9H-pyrido[3,4-b]indoles facilitates their interaction with nucleic acids, primarily through two distinct mechanisms: intercalation between base pairs of the DNA double helix and the formation of covalent DNA adducts. These interactions can significantly disrupt DNA replication and transcription, forming the basis of their biological effects, including potential mutagenic and anti-cancer activities. chemimpex.com
DNA intercalation is a process where molecules insert themselves into the space between the base pairs of DNA. The flat, polycyclic aromatic structure of 9H-pyrido[3,4-b]indole derivatives is well-suited for this type of interaction.
One of the well-studied naturally occurring β-carbolines, 9H-pyrido[3,4-b]indole (norharman), has been shown to intercalate into DNA. nih.gov This interaction is a key aspect of its biological activity. Studies have demonstrated that norharman can inhibit topoisomerase I (Topo I) activity, with a 50% inhibitory concentration (IC50) of 31.0 µg/ml. nih.gov Topoisomerase I is an enzyme crucial for relaxing DNA supercoiling during replication and transcription; its inhibition by intercalating agents can lead to DNA strand breaks and cell death. The intercalation of norharman is considered a potential mechanism for its comutagenic action, where it enhances the mutagenicity of other compounds. nih.gov However, research also indicates that norharman's inhibition of cytochrome P450 (CYP) enzymes occurs at much lower concentrations than those required for its DNA intercalation, suggesting that its comutagenic effects may be more complex and primarily linked to metabolic modulation. nih.gov
Further research into novel synthesized pyrido[3,4-b]indole derivatives has identified compounds with potent anticancer activity. nih.govresearchgate.net For instance, a derivative, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, has shown high potency against a range of cancer cell lines. researchgate.net A key mechanistic feature of this class of compounds is the induction of a strong, selective G2/M cell cycle phase arrest, a common outcome for DNA intercalating agents that disrupt the DNA structure and trigger cell cycle checkpoints. nih.gov
Table 1: Inhibitory and Antiproliferative Activities of 9H-Pyrido[3,4-b]indole Derivatives
| Compound/Derivative | Target/Cell Line | Observed Effect | IC50 Value |
| Norharman | Topoisomerase I | Inhibition | 31.0 µg/ml nih.gov |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Breast Cancer Cells | Antiproliferative | 80 nM researchgate.net |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Colon Cancer Cells | Antiproliferative | 130 nM researchgate.net |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Melanoma Cancer Cells | Antiproliferative | 130 nM researchgate.net |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Pancreatic Cancer Cells | Antiproliferative | 200 nM researchgate.net |
Certain derivatives of 9H-pyrido[3,4-b]indole, particularly heterocyclic aromatic amines (HAAs) formed during the cooking of protein-rich foods or found in tobacco smoke, can be metabolically activated to form covalent adducts with DNA. nih.govnih.gov This process is a critical step in chemical carcinogenesis.
Research has focused on 2-amino-9H-pyrido[2,3-b]indole (AαC), an abundant HAA in tobacco smoke. nih.govnih.gov Studies using C57BL/6 mice fed a diet containing AαC demonstrated its potential to induce DNA adduct formation in various organs. nih.govnih.gov The major DNA adducts of AαC were identified as deoxyguanosine-C8 adducts, meaning the compound covalently binds to the C8 position of the guanine (B1146940) base in DNA. nih.govresearchgate.net
In a 12-week feeding study, the highest levels of AαC-DNA adducts were found in the liver, followed by the urinary bladder, and then the cecum and colon. nih.govnih.gov Another related compound, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC), a mutagenic pyrolysis product from soya protein, has also been shown to form a major DNA adduct, N-(deoxyguanosin-8-yl)-2-amino-3-methyl-9H-pyrido[2,3-b]indole, in primary rat hepatocytes. capes.gov.br The formation of these DNA adducts in key tissues highlights the role of these pyridoindole derivatives in DNA damage, which may contribute to the etiology of cancers in these organs. nih.govnih.gov
Table 2: DNA Adduct Formation by 9H-Pyrido[3,4-b]indole Derivatives in C57BL/6 Mice
| Compound | Tissue | Adduct Type | Key Finding |
| 2-Amino-9H-pyrido[2,3-b]indole (AαC) | Liver | Deoxyguanosine-C8 | Highest level of adducts found. nih.govnih.gov |
| 2-Amino-9H-pyrido[2,3-b]indole (AαC) | Urinary Bladder | Deoxyguanosine-C8 | Second-highest level of adducts. nih.govnih.gov |
| 2-Amino-9H-pyrido[2,3-b]indole (AαC) | Cecum & Colon | Deoxyguanosine-C8 | Significant adduct levels observed. nih.govnih.gov |
| 2-Amino-9H-pyrido[2,3-b]indole (AαC) | Lung & Pancreas | Deoxyguanosine-C8 | Lower levels of adducts formed. nih.govnih.gov |
Receptor and Neurotransmitter System Interactions
Beyond their interactions with nucleic acids, 9H-pyrido[3,4-b]indole derivatives are known to modulate the function of various protein receptors, particularly those involved in neurotransmission and xenobiotic sensing.
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its modulation can lead to sedative, anxiolytic, or convulsive effects. Some pyridoindole derivatives have been found to interact with this receptor.
Specifically, the compound 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) has been shown to act as an antagonist at GABA-A receptors. nih.gov In studies using dissociated mouse sensory neurons, Trp-P-2 reversibly suppressed the chloride current induced by GABA in a dose-dependent manner. nih.gov The 50% inhibitory concentration (IC50) for this suppression was 11.1 µM when tested against a 3 µM GABA concentration. nih.gov This antagonistic action at the GABA-A receptor is suggested to be the mechanism behind the compound's convulsive effects. nih.gov Notably, this effect was not reversed by Ro15-1788 (flumazenil), a classic benzodiazepine (B76468) site antagonist, indicating that Trp-P-2 does not act at the benzodiazepine binding site but likely at another site on the GABA-A receptor complex. nih.govnih.gov
G protein-coupled receptors (GPCRs) are a large family of receptors that mediate cellular responses to a wide variety of signaling molecules, including amine neurotransmitters like serotonin and dopamine. Allosteric modulation of these receptors represents an alternative approach for achieving selectivity in drug action. nih.gov While direct, comprehensive studies on 9H-pyrido[3,4-b]indole hydrochloride's interaction with the broad class of aminergic GPCRs are specific to each derivative, the β-carboline scaffold is known to interact with several of these receptors. The structural similarity of these compounds to serotonin has led to research on their effects on serotonergic and other monoaminergic systems. For instance, some β-carbolines are known to have high affinity for serotonin and dopamine receptors, acting as agonists, antagonists, or inverse agonists, which contributes to their complex neuropsychopharmacological profiles. This modulation has the potential to alter synaptic transmission throughout the brain. nih.gov
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that regulates the expression of genes involved in metabolizing foreign chemicals, such as cytochrome P450 enzymes. plos.org It is also involved in various physiological processes. bohrium.com Several 9H-pyrido[3,4-b]indole derivatives have been identified as potent AHR activators. escholarship.org
A significant finding was the identification of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) as a potent AHR activator. nih.govnih.gov IPI is a photoproduct generated from tryptophan when exposed to sunlight. nih.govnih.gov Research has shown that IPI induces AHR-dependent gene expression, specifically the induction of CYP1A-mediated 7-ethoxyresorufin-O-deethylase (EROD) activity, in both avian and mammalian cells. bohrium.comnih.govnih.gov The AHR-dependence of this action was confirmed as the effect was significantly reduced in AHR-defective cells. nih.govnih.gov IPI, along with other AHR ligands like 6-formylindolo[3,2-b]carbazole (FICZ) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), produced equieffective induction of EROD activity. nih.govnih.gov The discovery of IPI as a tryptophan photoproduct with AHR-inducing properties underscores the role of environmental factors like sunlight in generating bioactive molecules from common biological precursors. nih.govnih.gov
Table 3: Aryl Hydrocarbon Receptor (AHR) Activation by Tryptophan Photoproducts
| Compound | System | Effect | Significance |
| 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) | Chick Embryo Hepatocytes & Hepa1c1c7 cells | Induction of CYP1A-mediated EROD activity. nih.govnih.gov | A potent AHR activator generated from tryptophan by sunlight. nih.govnih.gov |
| 6-formylindolo[3,2-b]carbazole (FICZ) | Chick Embryo Hepatocytes & Hepa1c1c7 cells | Induction of CYP1A-mediated EROD activity. nih.govnih.gov | A well-characterized endogenous AHR ligand. nih.govnih.gov |
| 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) | Chick Embryo Hepatocytes & Hepa1c1c7 cells | Induction of CYP1A-mediated EROD activity. nih.govnih.gov | A potent, classic synthetic AHR ligand used as a reference. nih.govnih.gov |
CFTR Potentiation Mechanisms
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated chloride ion channel, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder. Small molecules known as potentiators can enhance the function of the CFTR protein at the cell surface.
While the broader class of pyridoindole derivatives has been investigated for CFTR modulation, specific research detailing the CFTR potentiation mechanisms of this compound is not extensively available in the public domain. However, studies on structurally related compounds provide insights into potential mechanisms. For instance, research on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has identified this core as a novel chemotype for CFTR potentiators. acs.orgnih.gov These compounds have been shown to rescue the gating defects of F508del- and G551D-CFTR mutants. acs.orgnih.gov Another class of related compounds, the spiro[piperidine-4,1'-pyrido[3,4-b]indoles], act as co-potentiators, working in synergy with existing potentiators like ivacaftor (B1684365) to restore the activity of certain minimal function CFTR mutants. escholarship.orgnih.gov These findings suggest that the broader pyridoindole scaffold is a promising starting point for the development of new CFTR modulators. acs.orgnih.govescholarship.orgnih.gov
Cellular Pathway Modulation
Cell Cycle Arrest Induction (e.g., G2/M phase)
A significant body of research has demonstrated that 9H-pyrido[3,4-b]indole derivatives can exert potent anticancer effects by inducing cell cycle arrest, predominantly at the G2/M phase. researchgate.net This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
A study on a series of novel pyrido[3,4-b]indole derivatives revealed that a key mechanistic feature of these compounds is a strongly selective G2/M cell cycle phase arrest. researchgate.net One of the most potent compounds identified was 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, which exhibited significant antiproliferative activity against a range of cancer cell lines. researchgate.net The proposed mechanism for this G2/M arrest involves the interaction of these derivatives with the MDM2-p53 pathway. researchgate.net By potentially inhibiting the MDM2-mediated suppression of the tumor suppressor protein p53, these compounds can lead to an increase in p53 levels. researchgate.net Elevated p53 can then transcriptionally activate its target genes, such as p21waf1, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. researchgate.net
The antiproliferative activity of several 9H-pyrido[3,4-b]indole derivatives has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values across various cancer cell lines.
| Compound | HCT116 (Colon) IC50 (nM) | MDA-MB-468 (Breast) IC50 (nM) | WM164 (Melanoma) IC50 (nM) | HPAC (Pancreatic) IC50 (nM) |
|---|---|---|---|---|
| Derivative A | 130 | 80 | 130 | 200 |
Apoptosis Pathway Activation
In addition to inducing cell cycle arrest, 9H-pyrido[3,4-b]indole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells and is a hallmark of many effective anticancer therapies.
Research on the related compound, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), has provided detailed insights into the apoptotic pathways activated by this class of molecules. Studies have shown that Trp-P-1 induces apoptosis through the activation of a cascade of enzymes known as caspases. Specifically, it has been demonstrated that Trp-P-1 can activate both initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3.
The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway, which is typically initiated by the binding of extracellular death ligands to cell surface receptors. In contrast, the activation of caspase-9 points to the intrinsic or mitochondrial pathway of apoptosis. In rat splenocytes, it was observed that apoptosis induced by lower concentrations of Trp-P-1 was associated with the activation of caspase-8, while at higher concentrations leading to necrosis, caspase-9 activation was also involved.
The activation of these caspases leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological and biochemical changes associated with apoptosis, including DNA fragmentation.
Biological Activities and Preclinical Efficacy Studies in Vitro and in Vivo
Antineoplastic and Antiproliferative Activities
Derivatives of 9H-pyrido[3,4-b]indole have demonstrated significant potential as anticancer agents, exhibiting efficacy against a variety of cancer cell lines and showing a degree of selectivity for cancer cells over normal cells.
Efficacy against Various Cancer Cell Lines
Studies on novel synthetic derivatives of 9H-pyrido[3,4-b]indole have revealed potent, broad-spectrum antiproliferative activity against several human cancer cell lines. nih.gov For instance, certain derivatives have shown significant inhibitory effects on colon (HCT-116), pancreatic (PANC-1), breast (MCF-7, MDA-MB-468), lung (A549), and prostate (LNCaP, DU145, PC3) cancer cell lines. nih.gov
One study reported IC50 values as low as 80 nM for breast cancer cells and 130 nM for colon and melanoma cancer cells. nih.gov The activity of these compounds is often influenced by the specific substitutions on the pyrido[3,4-b]indole core. For example, a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at the C6 position was found to confer the best antiproliferative activity in one series of compounds. nih.gov While extensive data exists for various derivatives, specific IC50 values for 9H-pyrido[3,4-b]indole hydrochloride against Hep3B (liver carcinoma), T98G (glioblastoma), and Hs683 (glioma) cell lines are not extensively detailed in the currently available literature. However, one study on an N-glycoside derivative of an indolo[2,3-a]pyrrolo[3,4-c]carbazole, a related complex indole (B1671886) alkaloid, showed an IC50 of 2.83 µM against T98G cells. mdpi.com
Below is a summary of the reported antiproliferative activities of various 9H-pyrido[3,4-b]indole derivatives against a panel of cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 Values for Derivatives (µM) |
| HCT-116 | Colon Carcinoma | As low as 0.130 nih.gov |
| PANC-1 | Pancreatic Carcinoma | As low as 0.200 nih.gov |
| A549 | Lung Carcinoma | Data available, specific values vary by derivative nih.gov |
| MCF-7 | Breast Adenocarcinoma | As low as 0.080 nih.gov |
| MDA-MB-468 | Breast Adenocarcinoma | As low as 0.080 nih.gov |
| LNCaP | Prostate Carcinoma | Data available, specific values vary by derivative nih.gov |
| DU145 | Prostate Carcinoma | Data available, specific values vary by derivative nih.gov |
| PC3 | Prostate Carcinoma | Data available, specific values vary by derivative nih.gov |
| Hep3B | Hepatocellular Carcinoma | Data not available for the parent compound |
| T98G | Glioblastoma | 2.83 (for a derivative) mdpi.com |
| Hs683 | Glioma | Data not available for the parent compound |
Selectivity Towards Cancer Cells Versus Normal Cells
A crucial aspect of cancer chemotherapy is the selective targeting of tumor cells while minimizing damage to healthy tissues. Research on 9H-pyrido[3,4-b]indole derivatives has provided evidence of selectivity towards cancer cells relative to normal cells. nih.gov This selectivity is a promising characteristic for the development of new therapeutic agents with potentially fewer side effects. The selectivity index (SI), calculated as the ratio of the IC50 value for normal cells to that for cancer cells, is a key indicator of this property. An SI value greater than 1.0 suggests a compound is more active against cancer cells and less cytotoxic to normal cells. researchgate.net While the concept of selectivity is noted in the literature for this class of compounds, comprehensive studies providing specific comparative IC50 values for this compound against a range of cancerous and normal cell lines are limited.
Antimicrobial and Antiparasitic Efficacy
Beyond its anticancer potential, the 9H-pyrido[3,4-b]indole scaffold has been investigated for its effectiveness against various pathogens, including bacteria, fungi, and viruses.
Antibacterial Spectrum and Potency
Indole derivatives have been recognized for their antimicrobial properties. Studies on various indole-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain indole trimers have shown promising antibacterial activity with Minimum Inhibitory Concentration (MIC) values below 5 µg/mL against strains such as Bacillus anthracis, Enterococcus faecalis, Listeria monocytogenes, and Staphylococcus aureus. nih.gov However, specific MIC data for this compound against a broad spectrum of bacterial species is not well-documented in the reviewed literature.
Antifungal Properties
Anti-HIV Activity and Inhibition of Viral Replication
A novel series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives has been synthesized and evaluated for their ability to inhibit HIV-1 replication. nih.gov One of the reported analogues exhibited significant anti-HIV activity with an EC50 of 0.53 μM and a selectivity index of 483. nih.gov This compound also inhibited the p24 antigen expression in an acutely HIV-1 infected cell line with an EC50 of 1.1 μM. nih.gov While these findings highlight the potential of the 9H-pyrido[3,4-b]indole scaffold in developing anti-HIV agents, the specific anti-HIV activity of the parent compound, this compound, requires further investigation.
Antifilarial Activity (e.g., Acanthocheilonema viteae, Litomosoides carinii, Brugia malayi)
Substituted 9H-pyrido[3,4-b]indoles, also known as β-carbolines, have been identified as a promising pharmacophore for the development of macrofilaricidal agents. nih.gov In vivo studies have demonstrated the antifilarial efficacy of various derivatives of this compound. The macrofilaricidal activity of a series of 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives was initially evaluated against Acanthocheilonema viteae. nih.gov
Among the synthesized compounds, twelve derivatives exhibited over 90% micro- or macrofilaricidal activity or sterilization of female worms. nih.gov Specifically, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate demonstrated the highest adulticidal activity against A. viteae. nih.gov In contrast, methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate showed the most potent microfilaricidal action against the same parasite. nih.gov
Further screening of these active compounds against Litomosoides carinii identified two derivatives with notable activity. nih.gov One of these, 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole, was also found to be the most active against L. carinii and Brugia malayi. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of a carbomethoxy group at position-3 and an aryl substituent at position-1 in the β-carboline structure enhances antifilarial activity, particularly against A. viteae. nih.gov
Table 1: Antifilarial Activity of 9H-pyrido[3,4-b]indole Derivatives
| Compound | Filarial Species | Activity Type |
|---|---|---|
| Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | Acanthocheilonema viteae | Adulticidal |
| Methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate | Acanthocheilonema viteae | Microfilaricidal |
| 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole | Litomosoides carinii | High |
| 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole | Brugia malayi | High |
Anti-leishmanial Activity (e.g., Leishmania infantum, Leishmania donovani)
Derivatives of 9H-pyrido[3,4-b]indole have been investigated for their potential as anti-leishmanial agents, showing activity against both promastigote and amastigote forms of Leishmania species. nih.gov A series of piperazinyl-β-carboline-3-carboxamide derivatives were designed and evaluated for their inhibitory effects on Leishmania infantum and Leishmania donovani. nih.gov
In assays against L. infantum, several compounds displayed potent inhibition of both promastigotes and amastigotes. nih.gov Structure-activity relationship studies revealed that para substitution with methoxy or chloro groups, and ortho substitution with a methyl group on the phenyl ring attached to the piperazine (B1678402) moiety favored anti-leishmanial activity against L. infantum. nih.gov
Against L. donovani, certain analogues exhibited potent inhibition of promastigotes, axenic amastigotes, and intracellular amastigotes. nih.gov For instance, one derivative, (4-(4-methoxyphenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone, was found to be five times more potent in inhibiting intracellular amastigotes compared to the standard drug miltefosine. nih.gov SAR studies suggested that a para-methoxy group substitution, para- and meta-chloro group substitutions, and benzyl replacement were advantageous for significant anti-leishmanial activity against L. donovani. nih.gov
In a separate study, a series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives were synthesized and evaluated against L. donovani and L. amazonensis. Several of these compounds showed potent activity against L. donovani promastigotes, with some being more effective than the standard drugs miltefosine and pentamidine. nih.gov Further in vitro evaluation against amastigote forms identified two compounds with significant inhibitory activity against L. donovani amastigotes. nih.gov
**Table 2: Anti-leishmanial Activity of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole Derivatives against *Leishmania infantum***
| Compound | Form | EC50 (µM) |
|---|---|---|
| 7d | Promastigotes | 1.59 |
| 7g | Promastigotes | 1.47 |
| 7c | Promastigotes | 3.73 |
| 7d | Amastigotes | 1.4 |
| 7g | Amastigotes | 1.9 |
| 7c | Amastigotes | 2.6 |
Table 3: Anti-leishmanial Activity of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole Derivatives against Leishmania donovani
| Compound | Form | IC50 (µM) |
|---|---|---|
| 7g | Amastigotes | 8.80 |
| 7i | Amastigotes | 7.50 |
Neurobiological and Cognition-Related Investigations
Neuroprotective Effects in Preclinical Models
Indole derivatives, the core structure of 9H-pyrido[3,4-b]indole, have demonstrated neuroprotective potential in various preclinical models by targeting pathways associated with neuroinflammation and oxidative stress. nih.gov A synthetic indole derivative, NC009-1, has been shown to alleviate cytotoxicity induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) in human microglial cells. nih.gov This compound also reduced the production of inflammatory mediators and suppressed NLRP3 inflammasome activation. nih.gov In an in vivo mouse model of Parkinson's disease, NC009-1 ameliorated motor deficits and non-motor depression, increased dopamine (B1211576) and dopamine transporter levels in the striatum, and reduced oxidative stress as well as microglia and astrocyte reactivity in the ventral midbrain. nih.gov
Another study investigating synthetic indole–phenolic compounds found that they exhibited strong antioxidant and cytoprotective effects in cellular models. nih.gov These compounds were able to counter reactive oxygen species (ROS) generated by the Aβ(25–35) peptide and hydrogen peroxide, leading to an average 25% increase in cell viability and a reduction in ROS levels. nih.gov
Research on Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's, Huntington's disease models)
The β-carboline scaffold of 9H-pyrido[3,4-b]indole is recognized for its inhibitory effects on enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase-B (MAO-B). nih.gov Derivatives of indole have been designed as multifunctional agents for Alzheimer's disease, with some exhibiting superior inhibitory activity against both AChE and BChE compared to the standard drug donepezil. nih.gov
In the context of Parkinson's disease, elevated blood concentrations of harmane (1-methyl-9H-pyrido[3,4-b]indole), a potent neurotoxin, have been observed in patients compared to controls. nih.gov This suggests a potential link between this β-carboline and the pathophysiology of the disease. nih.gov An indole compound, GSK2606414, has been shown to protect nigral-dopaminergic neurons against a neurotoxin that induces Parkinson's-like symptoms, leading to improved motor performance in animal models. nih.gov
While direct studies on this compound in Huntington's disease models are limited, research on related polyglutamine diseases offers insights. The indole compound NC009-1 has been found to reduce polyglutamine aggregation in a cellular model of spinocerebellar ataxia type 17, a disease also caused by a CAG repeat expansion. nih.gov
Cognitive Enhancement Studies in Animal Models
The potential for 5-HT6 receptor antagonists to improve cognitive function has led to the investigation of indole-based compounds. mdpi.com Preclinical models have consistently shown that 5-HT6 receptor antagonists can improve learning and memory. nih.gov While direct studies on this compound are not specified, the broader class of indole derivatives is being explored for cognitive enhancement. For instance, Indole-3-carbinol has been shown to enhance cognitive performance in the Y-maze and Novel Object Recognition tests in rats with scopolamine-induced memory impairment. nih.gov
Effects on Neurite Outgrowth and Neurogenesis
Certain derivatives of 9H-pyrido[3,4-b]indole have been shown to positively influence neurite outgrowth and neurogenesis. A newly synthesized pyridoindole derivative, SMe1EC2M3, was found to significantly stimulate the length of neurites in primary hippocampal neurons. nih.gov In a study using a chronic mild stress model in rats, this compound was also associated with changes in hippocampal neurogenesis. nih.gov
The indole compound NC009-1 has been demonstrated to promote neurite outgrowth in neuronal differentiated SH-SY5Y cells expressing a mutant form of the TATA box binding protein associated with spinocerebellar ataxia type 17. nih.gov This effect was linked to the up-regulation of the heat shock protein HSPB1. nih.gov
Table 4: Effects of Pyridoindole Derivative SMe1EC2M3 on Neurite Outgrowth
| Concentration of SMe1EC2M3 | Effect on Neurite Length |
|---|---|
| 0.25 µM | Not specified |
| 0.50 µM | Not specified |
| 1.00 µM | Not specified |
| 1.50 µM | Significant stimulation |
Anti-inflammatory and Antioxidant Properties
The dual actions of this compound in combating inflammation and oxidative stress are central to its pharmacological profile. These properties are attributed to its unique chemical structure, which allows it to interact with key biological pathways.
Reduction of Oxidative Stress in Biological Systems
Derivatives of 9H-pyrido[3,4-b]indole have demonstrated notable efficacy in mitigating oxidative stress. These compounds, developed from the known antioxidant stobadine, exhibit potent antioxidant and free radical scavenging properties. In preclinical models, these derivatives have been shown to protect lipids and creatine kinase from oxidative damage, highlighting their potential to preserve cellular integrity in the face of oxidative insults. The indole nitrogen within the molecular structure is believed to be a key contributor to these antioxidant effects.
A study on a synthetic pyridoindole derivative, SMe1EC2 (2-ethoxycarbonyl-8-methoxy-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole), underscored its antioxidant and cardioprotective capabilities. This compound demonstrated significant anti-lipoperoxidation effects, which are crucial in preventing the cellular damage caused by oxidative stress.
| Compound | Model | Key Findings |
|---|---|---|
| 9H-pyrido[3,4-b]indole Derivatives | In vitro (rat brain homogenates) | Protection of lipids and creatine kinase against oxidative impairment. |
| SMe1EC2 | In vivo (rats) | Demonstrated antioxidant and anti-lipoperoxidation effects. nih.gov |
Anti-inflammatory Pathways and Effects
The anti-inflammatory actions of this compound and its analogs are linked to the modulation of critical inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway, a pivotal regulator of the inflammatory response, has been identified as a key target. Inhibition of NF-κB activation can suppress the expression of pro-inflammatory genes, thereby reducing the inflammatory cascade. While direct studies on the hydrochloride salt are limited, the broader class of indole derivatives has shown promise in this area. For instance, a synthetic pyridoindole, SMe1EC2, was observed to increase the expression of NF-κB in rats on a high-fat-fructose diet, a finding that suggests complex interactions with inflammatory pathways that may be model-dependent. nih.gov
Metabolic Regulation and Related Biological Activities
Beyond its anti-inflammatory and antioxidant effects, this compound has been investigated for its role in metabolic regulation, with studies exploring its potential in managing conditions such as diabetes and hypertension.
Antidiabetic Effects (e.g., Blood Glucose Modulation)
The potential for 9H-pyrido[3,4-b]indole derivatives to influence glucose metabolism has been an area of active research. Some studies have indicated that certain indole derivatives can modulate blood glucose levels. However, research on the specific synthetic pyridoindole SMe1EC2 in a model of metabolic syndrome induced by a high-fat-fructose diet in rats did not demonstrate a reduction in blood glucose levels. nih.gov This suggests that the antidiabetic effects may be specific to certain structural variations of the parent compound.
Potential for Renal Blood Flow Modulation
Currently, there is a lack of specific preclinical data on the direct effects of this compound on renal blood flow. Further investigation is required to determine if this compound has any significant impact on renal hemodynamics.
Regulation of Blood Pressure
The cardiovascular effects of indole-related compounds have been explored, with some studies indicating a potential to influence blood pressure. Research on indole itself, a structural component of the broader class of compounds, has shown that it can increase systolic blood pressure in male, but not female, Dahl salt-sensitive rats. researchgate.net This finding suggests that the indole moiety may have hypertensive effects under certain conditions, although this may not be directly applicable to the more complex this compound. In contrast, the synthetic pyridoindole SMe1EC2 was found to significantly improve coronary flow during reperfusion following ischemia in rats. nih.gov This cardioprotective effect suggests a potential for beneficial cardiovascular outcomes, though its direct impact on systemic blood pressure requires further elucidation.
| Compound/Precursor | Model | Effect on Blood Pressure/Cardiovascular Parameter | Key Findings |
|---|---|---|---|
| Indole | Male Dahl salt-sensitive rats | Increased | Significantly increased systolic blood pressure. researchgate.net |
| SMe1EC2 | Rats with ischemia-reperfusion | Improved Coronary Flow | Significantly improved coronary flow during reperfusion. nih.gov |
Other Investigated Biological Activities
Beyond the more extensively studied applications of pyridoindoles, researchers have explored their efficacy in other therapeutic areas. The following sections detail the preclinical evidence for the anti-thrombotic activity and the current state of research regarding the potential of 9H-pyrido[3,4-b]indole derivatives in the context of cartilage disorders.
Thrombotic diseases, characterized by the formation of blood clots in blood vessels, are a major cause of morbidity and mortality worldwide. The search for novel and effective anti-thrombotic agents is an ongoing endeavor in medicinal chemistry. In this context, derivatives of the 9H-pyrido[3,4-b]indole scaffold have emerged as a subject of interest.
A study focused on a series of novel hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-diones demonstrated their potential as a new class of anti-thrombosis agents. nih.gov The research was predicated on the hypothesis that a cyclization product of a tetrahydro-beta-carboline derivative, observed both in acetic acid and rat plasma, possesses anti-thrombotic properties. nih.gov This led to the synthesis and evaluation of twenty distinct derivatives (designated 5a-t).
The investigation encompassed both in vitro and in vivo models to ascertain the anti-thrombotic efficacy of these compounds. The results from these preclinical studies were promising, indicating that the synthesized hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-diones could be potent anti-thrombosis agents. nih.gov A particularly noteworthy finding was the potent effective concentration observed with oral administration in in vivo models. nih.gov
To understand the relationship between the chemical structure of these compounds and their biological activity, a Quantitative Structure-Activity Relationship (QSAR) analysis was performed. nih.gov This analysis revealed that the anti-thrombotic activity of these derivatives could be attributed to their steric and electrostatic effects, rather than being strongly correlated with their lipophilicity (logP values). nih.gov
Table 1: Preclinical Evaluation of Hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione Derivatives
| Compound Series | Number of Derivatives Synthesized | In Vitro Activity | In Vivo Activity | Key QSAR Findings |
|---|
Note: Detailed quantitative data for each of the 20 compounds were not available in the cited abstract.
Cartilage disorders, such as osteoarthritis, represent a significant health burden, characterized by the progressive degradation of articular cartilage. The development of disease-modifying therapies is a critical area of research. An extensive review of the scientific literature was conducted to identify studies investigating the potential of this compound or its direct derivatives in the context of cartilage biology and disorders.
Based on the available scientific literature, there is a notable absence of direct research into the effects of this compound or its close analogs on chondrocytes, cartilage matrix, or in preclinical models of cartilage disorders. While the broader class of indole-containing compounds has been investigated for various pharmacological activities, including anti-inflammatory effects that could be relevant to cartilage pathologies, specific studies focusing on the 9H-pyrido[3,4-b]indole core structure in this therapeutic area have not been identified.
Therefore, at present, the potential of this compound in cartilage disorder research remains an unexplored area. Future investigations would be necessary to determine if this chemical scaffold holds any promise for the development of novel chondroprotective or anti-arthritic agents.
Advanced Analytical and Computational Methodologies in 9h Pyrido 3,4 B Indole Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
The definitive identification and structural confirmation of 9H-pyrido[3,4-b]indole derivatives are accomplished through a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. researchgate.net These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing researchers to confirm the core β-carboline structure and the precise location of any substituent groups. For instance, in the characterization of newly synthesized 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer to verify its structure. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain insights into its structural fragmentation patterns. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for the parent compound, 9H-pyrido[3,4-b]indole (also known as norharman), obtained through electron ionization. nist.govnist.gov More advanced tandem mass spectrometry (MS/MS) techniques are employed for detailed structural identification of complex derivatives by analyzing their fragmentation pathways. nih.gov Electrospray ionization mass spectrometry (ESI-MS) has also been used to identify N-oxide derivatives of β-carbolines. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. researchgate.net By detecting the vibrational frequencies of specific bonds (e.g., N-H, C=N, C=C), researchers can confirm the presence of the characteristic pyrido-indole heterocyclic system.
Data regarding these spectroscopic analyses for 9H-pyrido[3,4-b]indole hydrochloride and its parent compound are available from various chemical suppliers and in scientific literature. bldpharm.combldpharm.com
X-ray Crystallographic Analysis for Conformation and Binding Studies
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This powerful technique is used to determine the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice. For derivatives of the 9H-pyrido[3,4-b]indole scaffold, such as 3-substituted β-carbolinones, X-ray analysis has been instrumental in establishing their definitive structures. researchgate.net The resulting crystal structure models, often presented as Oak Ridge Thermal Ellipsoid Plot (ORTEP) drawings, offer an exact depiction of the molecule's conformation, which is crucial for understanding its potential interactions with biological targets. researchgate.net
Computational Modeling and Docking Studies
Computational chemistry has become a cornerstone of modern drug discovery, enabling researchers to model and predict the behavior of molecules like 9H-pyrido[3,4-b]indole derivatives at an atomic level. These in silico methods accelerate the research process by prioritizing compounds for synthesis and experimental testing.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This simulation provides critical insights into the binding mode and affinity between the ligand and the protein's active site. For pyrido[3,4-b]indole derivatives, docking studies have been used to explore their potential as anticancer agents. researchgate.net For example, simulations of these derivatives binding to the MDM2 protein suggested specific interactions, including hydrogen bonds with amino acid residues like Tyr106 and pi-pi stacking with Tyr100 and His96. researchgate.net Such studies help explain the structure-activity relationships (SAR) observed in experimental assays and guide the design of more potent molecules. researchgate.net
Before committing to expensive and time-consuming synthesis, computational tools are used to predict the physicochemical properties and "drug-likeness" of candidate molecules. Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are calculated to assess compliance with frameworks like Lipinski's "rule of five". mdpi.com In one study involving isoquinoline (B145761) derivatives, compounds were filtered based on these rules, and their pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity profiles were evaluated in silico. mdpi.com This process helps to identify candidates with a higher probability of becoming successful drugs by weeding out those with predicted poor bioavailability or potential toxicity. mdpi.com For this compound itself, various properties have been computationally predicted and are available in public databases. nih.gov
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C11H9ClN2 | nih.gov |
| Molecular Weight | 204.65 g/mol | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Polar Surface Area | 28.7 Ų | nih.gov |
In silico screening involves computationally evaluating large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. This approach allows researchers to explore vast chemical spaces efficiently. The 9H-pyrido[3,4-b]indole scaffold has been identified as a promising pharmacophore for designing new therapeutic agents through such screening efforts. nih.govnih.gov For instance, computational modeling indicating that the pyrido[3,4-b]indole class could bind to the cancer target MDM2 prompted the synthesis and testing of a new series of compounds. researchgate.net This strategy led to the identification of potent lead compounds for further development in anticancer chemotherapy. researchgate.net Similarly, virtual screening of databases for compounds with specific structural backbones, followed by docking and QSAR studies, represents a standard workflow for identifying novel enzyme inhibitors. mdpi.com
Chromatographic Techniques for Purification and Analysis (e.g., HPLC, TLC)
Chromatography is essential for both the analysis and purification of 9H-pyrido[3,4-b]indole derivatives.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used primarily to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the separation, identification, and quantification of components in a mixture. Reverse-phase HPLC (RP-HPLC) is commonly used to separate β-carboline derivatives. nih.gov Chiral HPLC is specifically employed to separate and determine the enantiomeric excess of chiral derivatives. acs.org When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying unknown compounds in a mixture by providing both retention time and mass-to-charge ratio data. nih.govbldpharm.com
Column Chromatography: This is the standard method for purifying chemical compounds on a preparative scale. researchgate.netbeilstein-journals.org After synthesis, crude reaction mixtures containing 9H-pyrido[3,4-b]indole derivatives are passed through a column packed with a stationary phase (commonly silica (B1680970) gel) to isolate the desired product from byproducts and unreacted starting materials. beilstein-journals.org
| Technique | Application | Reference |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress | researchgate.net |
| Column Chromatography | Purification of synthesized products | beilstein-journals.org |
| High-Performance Liquid Chromatography (HPLC) | Separation, analysis, and quantification | bldpharm.com |
| Reverse-Phase HPLC (RP-HPLC) | Separation of photoproducts | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis and molecular mass determination | nih.gov |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | High-resolution analysis | acs.org |
High-Throughput Screening (HTS) Approaches for Bioactivity Discovery
High-Throughput Screening (HTS) has emerged as a pivotal strategy in the quest for novel bioactive compounds, enabling the rapid evaluation of large libraries of molecules for their effects on specific biological targets. nih.govnih.gov This methodology is particularly valuable in the study of 9H-pyrido[3,4-b]indoles, also known as β-carbolines, a structural class renowned for its diverse pharmacological activities. HTS allows researchers to efficiently sift through extensive collections of synthetic and natural product-derived β-carbolines to identify "hit" compounds with desired biological profiles, which can then be optimized into lead compounds for drug development. nih.gov
The process typically involves miniaturized assays conducted in microplates, where hundreds or thousands of compounds are tested in parallel. youtube.com These assays can be broadly categorized into two types: biochemical assays that measure the effect of a compound on a purified target protein (e.g., an enzyme or receptor), and cell-based assays that assess the compound's impact on whole cells. nih.gov Quality control parameters such as the Z'-factor and signal-to-background ratios are rigorously monitored to ensure the reliability and reproducibility of the results. nih.govyoutube.com
HTS Campaigns Targeting Neurological Receptors
A significant focus of HTS efforts in β-carboline research has been the discovery of ligands for neurological receptors, given the structural resemblance of the β-carboline scaffold to various neurotransmitters. One study subjected a 26-member library of synthetic 1-aryl- and 1-heteroaryl-substituted β-carbolines to primary screening against a panel of 40 protein receptors implicated in brain signaling. acs.org The initial screen, performed at a 10 μM concentration, identified the 5-hydroxytryptamine (5-HT) subtype-2 family of receptors as the most promising targets. acs.org Subsequent secondary binding assays were conducted to determine the inhibitory constant (Kᵢ) for the most active compounds, revealing potent activity with Kᵢ values as low as 100 nM. acs.org
The screening highlighted that simple β-carbolines like norharmane and harmane were active primarily against the 5-HT₂B receptor. acs.org In contrast, the introduction of a 1-aryl substituent was found to enhance selectivity for other 5-HT subtypes. acs.org For instance, compound 15h emerged as a highly selective ligand for the 5-HT₂B receptor, while 17a showed selectivity for the 5-HT₂C receptor. acs.org Interestingly, some compounds also displayed affinity for other receptors; 15h bound to the 5-HT₇ receptor, 17a showed activity at the dopamine (B1211576) D1 receptor, and 15c bound to the μ-opioid receptor. acs.org
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Notes |
|---|---|---|---|
| 15h | 5-HT₂B Receptor | - | Highly selective (42.7-fold over 5-HT₂C) |
| 15h | 5-HT₇ Receptor | 294 | implicated in mood and sleep disorders. |
| 17a | 5-HT₂C Receptor | - | Most selective 5-HT₂C probe in the library |
| 17a | Dopamine D₁ Receptor | 536 | No activity observed for other dopamine subtypes. |
| 15c | μ Opioid Receptor | 494 | A common target to reverse opioid overdoses. |
| 15i | Peripheral Benzodiazepine (B76468) Receptor | 312 | - |
HTS for Anticancer Activity
The antiproliferative potential of the 9H-pyrido[3,4-b]indole scaffold has also been extensively explored using HTS methodologies. Researchers have designed and synthesized libraries of β-carboline derivatives and screened them against various human cancer cell lines to identify compounds with potent cytotoxic effects. nih.govnih.gov
In one such study, a series of novel β-carboline derivatives featuring nitrogen heterocycles were synthesized and evaluated for their antitumor activity against four human cancer cell lines: A549 (lung), K562 (leukemia), PC-3 (prostate), and T47D (breast). nih.gov The screening identified compound 8q as a particularly effective agent against prostate cancer cells. nih.gov This compound demonstrated a significant inhibitory effect on PC-3 cell proliferation, with a half-maximal inhibitory concentration (IC₅₀) value of 9.86 µM, and was also found to suppress cell migration. nih.gov
Another HTS campaign focused on a series of β-carboline-1-one hydantoins, which were tested in cytotoxicity assays. nih.gov This work led to the identification of compounds 6b and 6c as potent inhibitors of breast (MCF-7) and lung cancer cell lines. nih.gov Notably, compound 6c was found to be 83 times more potent than the standard chemotherapeutic agent 5-fluorouracil (B62378) in inhibiting MCF-7 cells. nih.gov
| Compound | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 8q | PC-3 | Prostate Cancer | 9.86 µM | nih.gov |
| 6c | MCF-7 | Breast Cancer | 83-fold more potent than 5-fluorouracil | nih.gov |
| 6b | Breast and Lung Cancer Cell Lines | Breast & Lung Cancer | Potent Inhibitor | nih.gov |
HTS for Other Biological Targets
These examples underscore the power of HTS as a tool for unlocking the therapeutic potential of the 9H-pyrido[3,4-b]indole class of compounds. By enabling the systematic and efficient screening of large compound libraries, HTS accelerates the identification of novel bioactive molecules and provides crucial starting points for the development of new therapeutic agents for a wide range of diseases.
Biosynthetic Pathways and Natural Occurrence of 9h Pyrido 3,4 B Indoles
Isolation from Natural Sources (e.g., Fungi, Plants)
The 9H-pyrido[3,4-b]indole skeleton is a recurring feature in a diverse array of natural products isolated from various organisms. nih.gov While the core structure is found broadly in the plant and animal kingdoms, specific derivatives have been identified and extracted from distinct marine and microbial sources. nih.govresearchgate.net
For instance, norharman (9H-pyrido[3,4-b]indole) itself has been isolated from marine bacteria, including the actinomycete Nocardiopsis synnemataformans and Micromonospora sp. researchgate.net In one study, norharman isolated from a Micromonospora strain (G068) was identified through spectroscopic analysis, including MS, 1D-NMR, and 2D-NMR. researchgate.net
A more complex derivative, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, was initially identified as a natural product, Eudistomin U, from marine invertebrates of the ascidian family. nih.govnih.gov These findings highlight the role of marine organisms as a rich source of these alkaloids.
Table 1: Examples of 9H-Pyrido[3,4-b]indole Derivatives from Natural Sources
| Compound Name | Natural Source | Organism Type |
| Norharman (9H-pyrido[3,4-b]indole) | Marine Sediment Bacterium | Micromonospora sp. (strain G068) researchgate.net |
| Norharman (9H-pyrido[3,4-b]indole) | Marine-derived Actinomycete | Nocardiopsis synnemataformans (strain HT06) researchgate.net |
| 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (Eudistomin U) | Marine Ascidian | Invertebrate nih.govnih.gov |
Tryptophan Photoactivation as a Generation Mechanism
Beyond direct biosynthesis within organisms, research has demonstrated an abiotic pathway for the formation of certain 9H-pyrido[3,4-b]indole derivatives through the photoactivation of tryptophan. nih.govnih.gov Sunlight has been identified as a key factor in generating bioactive molecules from this essential amino acid. nih.gov
Specifically, the compound 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) has been shown to be a photoproduct of tryptophan. nih.gov Studies revealed that exposing an aqueous solution of tryptophan to sunlight through window glass resulted in the formation of multiple photoproducts, including IPI. nih.govnih.gov This compound was subsequently isolated and chemically characterized, confirming its identity with the natural product Eudistomin U. nih.gov The formation of IPI was also observed in tryptophan-containing cell culture medium under ambient laboratory light conditions, further supporting its generation via photoactivation from its precursor, tryptophan. nih.gov
A hypothetical scheme for the photooxidative production of IPI from tryptophan has been proposed, underscoring the role of environmental factors like sunlight in the generation of complex heterocyclic compounds. nih.gov
Enzymatic Biotransformations and Metabolite Research
The 9H-pyrido[3,4-b]indole core structure is subject to metabolic processes and interacts with key enzyme systems in biological settings. Research has investigated the role of norharman as a modulator of cytochrome P450 (CYP) enzymes, which are central to the metabolism of a wide range of substances. nih.gov
Studies have shown that norharman can inhibit microsomal CYP-related enzyme activities. nih.gov It acts as an inhibitor of the CYP-mediated biotransformation of certain compounds by interfering with the binding of oxygen to the CYP heme group. nih.gov This inhibitory effect on CYP enzymes suggests that β-carbolines like norharman can modulate chemical carcinogenesis by controlling xenobiotic metabolism. nih.gov
Metabolite research has also identified derivatives of 9H-pyrido[3,4-b]indole in humans. The compound 1-(9H-Pyrido[3,4-b]indol-1-yl)-1,4-butanediol has been identified as a human metabolite found in blood plasma. ebi.ac.uk This finding indicates that compounds containing the 9H-pyrido[3,4-b]indole scaffold are processed and transformed within the human body. ebi.ac.uk
Future Research Directions and Translational Perspectives
Development of Novel Chemical Entities with Tailored Bioactivities
The 9H-pyrido[3,4-b]indole core is a privileged scaffold in medicinal chemistry, amenable to extensive modification to create derivatives with enhanced potency and selectivity. beilstein-journals.orgchemimpex.com Future research will focus on designing and synthesizing new analogues by strategically modifying various positions on the β-carboline nucleus.
Targeted Substitutions: Research has shown that substitutions at the C1, C3, C6, C7, and N9 positions can dramatically influence bioactivity. nih.govlongdom.orgnih.gov For instance, studies have demonstrated that introducing a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at C6 results in potent, broad-spectrum anticancer activity. nih.govlongdom.org Similarly, the presence of a carbomethoxy group at position C3 and an aryl substituent at C1 has been found to enhance antifilarial activity. nih.govnih.gov Future efforts will likely involve a more systematic exploration of diverse aryl and heteroaryl substitutions at these key positions to refine structure-activity relationships (SAR). nih.govresearchgate.net
Hybrid Molecules: A promising strategy involves the creation of hybrid molecules that combine the 9H-pyrido[3,4-b]indole scaffold with other pharmacologically active moieties. For example, hybrid molecules incorporating β-carboline and piperazine (B1678402) have been designed to leverage the biological activities of both components, aiming for new anti-leishmanial agents. aablocks.com This approach allows for the development of compounds with potentially novel mechanisms or synergistic effects.
Functionalization for Specific Properties: Beyond direct therapeutic action, derivatives can be tailored for other purposes. The Morita–Baylis–Hillman (MBH) reaction has been successfully applied to 3-formyl-9H-pyrido[3,4-b]indole precursors to generate C-3 substituted adducts. beilstein-journals.org Some of these derivatives exhibit interesting fluorescence properties, suggesting their potential development as molecular probes or imaging agents. beilstein-journals.org
| Modification Strategy | Target Position(s) | Observed/Potential Bioactivity | Reference |
| Aryl/Naphthyl Substitution | C1 and C6 | Potent anticancer activity (breast, colon, melanoma, pancreatic) | nih.gov, longdom.org |
| Carbomethoxy & Aryl Substitution | C1 and C3 | Enhanced antifilarial activity | nih.gov, nih.gov |
| Piperazine Hybridization | C3 | Potential anti-leishmanial agents | aablocks.com |
| MBH Adduct Formation | C3 | Generation of fluorescent derivatives | beilstein-journals.org |
Elucidation of Undiscovered Mechanisms of Action
While several mechanisms of action for 9H-pyrido[3,4-b]indole derivatives have been identified, a complete understanding remains elusive. Future research must aim to unravel these complex biological interactions to better predict therapeutic effects and potential liabilities.
MDM2-p53 Pathway: A significant area of investigation is the anticancer activity derived from the inhibition of the MDM2-p53 interaction. nih.gov Computational modeling suggests that certain pyrido[3,4-b]indole derivatives bind to MDM2, preventing its suppression of the p53 tumor suppressor protein. nih.govlongdom.org This leads to a selective G2/M cell cycle phase arrest in cancer cells. nih.govresearchgate.net Further studies are needed to validate this interaction with biophysical methods and to understand the downstream consequences of this inhibition in different cancer types.
Aryl Hydrocarbon Receptor (AHR) Activation: The derivative 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) has been identified as a potent activator of the Aryl Hydrocarbon Receptor (AHR). nih.govbohrium.com This activation induces the expression of cytochrome P450 enzymes, such as CYP1A1. nih.gov The AHR is a ligand-activated transcription factor involved in various physiological and pathological processes, including immune response and carcinogenesis. bohrium.com Elucidating how different substitutions on the 9H-pyrido[3,4-b]indole core modulate AHR activity could open therapeutic avenues in immunology and oncology.
Cytochrome P450 Inhibition and DNA Intercalation: The parent compound, norharman, has been shown to inhibit cytochrome P450-related activities and to intercalate with DNA. nih.govdntb.gov.ua It appears to act as an inhibitor of the CYP-mediated biotransformation of certain compounds. nih.gov A deeper investigation is required to understand the structural requirements for these activities and to determine if these mechanisms can be harnessed for therapeutic benefit, for instance, in modulating drug metabolism or as a basis for developing specific anticancer agents. nih.gov
Application of Advanced Research Techniques for Deeper Insights
The integration of cutting-edge analytical and computational tools is crucial for accelerating research and gaining a more profound understanding of 9H-pyrido[3,4-b]indole hydrochloride and its derivatives.
Computational and Structural Biology: Molecular docking studies have been instrumental in postulating the binding modes of these compounds, for example, within the MDM2 protein pocket. nih.govlongdom.org Future work should employ more sophisticated computational methods, such as molecular dynamics simulations, to understand the dynamic interactions between the ligands and their biological targets. Furthermore, obtaining high-resolution crystal structures of these compounds bound to their target proteins (e.g., MDM2, AHR, DNA) through X-ray crystallography or cryo-electron microscopy would provide definitive proof of their binding modes and guide the rational design of next-generation molecules. nih.gov
Advanced Mass Spectrometry: High-resolution mass spectrometry techniques, such as LC-MS/MS, have been vital in identifying and characterizing novel derivatives, including photoproducts of tryptophan like IPI. nih.gov Future applications could involve using these techniques for metabolomics studies to map the metabolic fate of these compounds in biological systems and to identify biomarkers of their activity.
Spectroscopic and Biophysical Analysis: Various spectroscopic techniques are used to study the interactions of these compounds with biological macromolecules like DNA and proteins such as bovine serum albumin (BSA). researchgate.net The application of advanced biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could provide more precise quantitative data on binding affinities, kinetics, and thermodynamics, which is essential for lead optimization.
Exploration of New Therapeutic Areas and Disease Models
The diverse biological activities reported for the 9H-pyrido[3,4-b]indole scaffold suggest its therapeutic potential extends beyond currently explored areas.
Oncology: While significant research has focused on solid tumors like pancreatic, breast, and colon cancer, the potent, broad-spectrum activity of novel derivatives warrants their investigation in other malignancies. nih.govlongdom.orgresearchgate.net This includes hematological cancers and rare or difficult-to-treat cancers. The mechanism of MDM2-p53 inhibition is a promising avenue for cancers with wild-type p53. nih.gov
Neuroscience: The β-carboline structure is associated with various neurological effects, and research points to its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. chemimpex.com The structural similarity of some indole-based compounds to monoamine neurotransmitters suggests a basis for designing novel inhibitors of enzymes like monoamine oxidase B (MAO-B), a key target in Parkinson's disease therapy. nih.gov
Infectious Diseases: The established antifilarial and emerging anti-leishmanial activities of 9H-pyrido[3,4-b]indole derivatives highlight their potential as a source of new anti-infective agents. nih.govaablocks.com Given the urgent need for new treatments for neglected tropical diseases, this is a critical area for future investigation. aablocks.com Research into their activity against other parasites, as well as bacteria and viruses, could uncover new therapeutic leads. beilstein-journals.orgchemimpex.com
Material Science: Beyond medicine, the unique electronic properties of the 9H-pyrido[3,4-b]indole structure are being explored for applications in material science, such as the development of organic semiconductors for electronic devices. chemimpex.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9H-pyrido[3,4-b]indole derivatives?
- Methodological Answer : The Pd-catalyzed amidation and cyclization method is widely used for synthesizing β-carboline derivatives. For example, 9-hexyl-2-(pyridin-3-yl)-9H-pyrido[2,3-b]indol-4-ol was synthesized via palladium-mediated coupling, with reaction conditions optimized for temperature (80–100°C) and solvent (DMF/THF mixtures) . Substituents at the 3-position (e.g., ethyl carboxylate groups) can be introduced via esterification, as seen in ethyl 9H-pyrido[3,4-b]indole-3-carboxylate (CAS 74214-62-3) .
Q. How can NMR spectroscopy confirm the structure of 9H-pyrido[3,4-b]indole derivatives?
- Methodological Answer : ¹H NMR is critical for verifying substitution patterns. For 6-chloro-9H-pyrido[3,4-b]indole, the indole NH proton resonates at δ 11.78 (s, 1H), while aromatic protons show distinct splitting (e.g., δ 8.15, d, J = 5.3 Hz) . ¹³C NMR of 9-hexyl derivatives confirms alkyl chain integration (e.g., δ 22–32 ppm for hexyl carbons) .
| Substituent | ¹H NMR δ (ppm) | Key Peaks |
|---|---|---|
| 6-Cl | 11.78 (s, NH), 8.47–8.28 (m, Ar-H) | |
| 6-F | 11.66 (s, NH), 7.41 (td, J = 9.2 Hz) |
Q. What are the key storage considerations for 9H-pyrido[3,4-b]indole hydrochloride?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid contact with moisture or strong oxidizers, as decomposition may release toxic gases (e.g., NOₓ) . Purity degradation can be monitored via HPLC (≥95% purity threshold recommended) .
Advanced Research Questions
Q. How do substituents on the β-carboline core influence electronic environments in NMR spectra?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl, F) deshield adjacent protons. For 6-chloro derivatives, the downfield shift of the indole NH (δ 11.78 vs. δ 11.66 for 6-F) correlates with increased hydrogen-bonding strength due to Cl's electronegativity . Computational modeling (DFT) can predict substituent effects on π-electron density .
Q. What strategies resolve contradictions in reported biological activities of β-carboline derivatives?
- Methodological Answer : Discrepancies in aryl hydroxylase inhibition (e.g., IC₅₀ variability) may arise from assay conditions. Standardize using chick embryo hepatocytes (CEH) and control for CYP enzyme isoforms (e.g., CYP1A1 vs. CYP1A2). LC/MS quantification of metabolites (e.g., 7-ethoxyresorufin deethylation) reduces false positives .
Q. How can enantioselective synthesis of β-carboline derivatives be achieved?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclization) enable enantioselective Minisci reactions. For example, 9-methyl-β-carboline (CAS 244-63-3) was synthesized with 90% ee using a Rh(II)/BOX catalyst system .
| Enantioselective Route | Catalyst | ee (%) |
|---|---|---|
| Rh-catalyzed cyclization | Rh(II)/BOX | 90 |
Q. What in vitro models are appropriate for studying aryl hydroxylase inhibition?
- Methodological Answer : Primary hepatocyte models (e.g., CEH) are preferred over immortalized lines for CYP activity studies. Dose-response curves should include 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IC₅₀ = 0.8 µM) as a positive control, with validation via ESIMS/MS fragmentation patterns .
Data Contradiction Analysis
Q. Why do conflicting melting points exist for 9H-pyrido[3,4-b]indole derivatives?
- Analysis : Reported melting points (e.g., 201°C for the base compound vs. 219–220°C for 9H-pyrido[2,3-b]indole) reflect structural isomerism and purity differences . Polymorphism can be ruled out via PXRD, while DSC confirms thermal stability thresholds .
Method Optimization
Q. How can LC/MS parameters be optimized for quantifying β-carboline metabolites?
- Methodological Answer : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 15 min). MRM transitions (e.g., m/z 283 → 265 for 1-(1H-indol-3-yl)-derivatives) improve sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
